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Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B15556434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a

proposed synthesis pathway for 4-Pentylphenol-d5 (4-n-Pentylphenol-2,3,5,6-d4,OD). This

deuterated standard is a valuable tool in various research applications, particularly in mass

spectrometry-based quantitative analysis and metabolic studies.

Core Chemical and Physical Properties
Quantitative data for 4-Pentylphenol-d5 and its non-deuterated analogue are summarized

below. Properties for the non-deuterated form are provided for reference, as they are expected

to be physically similar.
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Property
4-Pentylphenol-d5
(Isotopologue)

4-Pentylphenol (Non-
deuterated Analogue)

Synonyms
4-n-Pentylphenol-2,3,5,6-

d4,OD, p-Amylphenol-d5

4-n-Pentylphenol, p-

Amylphenol, p-Hydroxy-n-

pentylbenzene[1]

CAS Number 126839-95-0 14938-35-3[2][3]

Molecular Formula C₁₁H₁₁D₅O C₁₁H₁₆O[2]

Molecular Weight 169.28 g/mol 164.24 g/mol [2]

Isotopic Purity ≥ 98 atom % D N/A

Physical State
Not specified; likely solid or

liquid near room temperature.

White to pale yellow solid or

clear light yellow liquid[1][3]

Melting Point Not specified. 22 - 25 °C[3]

Boiling Point Not specified. 250 °C[3]

Density Not specified. 0.960 g/cm³ (at 20 °C)[3]

Proposed Synthesis of 4-Pentylphenol-d5
While specific literature detailing the synthesis of 4-Pentylphenol-d5 is not readily available, a

robust synthetic route can be proposed based on the well-established synthesis of its non-

deuterated counterpart.[3] The strategy involves a three-step sequence starting from

commercially available phenol-d6: (1) O-acylation with pentanoyl chloride, (2) a Lewis-acid

catalyzed Fries rearrangement to form the para-substituted phenone, and (3) a Wolff-Kishner

reduction of the ketone to yield the final product.

Experimental Protocols
Step 1: Synthesis of Phenyl-d5-valerate (O-Acylation)

Methodology: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol-d6 (1.0 eq) in a suitable

anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Add an anhydrous base,

such as pyridine or triethylamine (1.1 eq), and cool the mixture to 0 °C in an ice bath. Add
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pentanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the

temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to

warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC). Upon completion, quench the reaction by adding dilute

hydrochloric acid. Separate the organic layer, wash sequentially with saturated sodium

bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude phenyl-d5-valerate, which can be purified by vacuum

distillation or column chromatography.

Step 2: Synthesis of 4'-Hydroxy-d4-valerophenone (Fries Rearrangement)

Methodology: To a flame-dried reaction vessel under a nitrogen atmosphere, add phenyl-d5-

valerate (1.0 eq).[4] Cool the vessel to 0 °C and add anhydrous aluminum chloride (AlCl₃,

1.2 eq) portion-wise, controlling the initial exotherm.[4] After the addition, slowly heat the

reaction mixture to 100-120 °C and maintain for 2-4 hours.[3] The reaction is highly

temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer,

while lower temperatures favor the desired para-isomer.[4] Monitor the rearrangement by

TLC or GC-MS. After cooling to room temperature, carefully quench the reaction by pouring

it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with

ethyl acetate or diethyl ether. Combine the organic extracts, wash with water and brine, dry

over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4'-hydroxy-d4-

valerophenone can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-Pentylphenol-d5 (Wolff-Kishner Reduction)

Methodology: The Wolff-Kishner reduction is employed to reduce the ketone to a methylene

group under basic conditions.[5][6] In a round-bottom flask fitted with a reflux condenser,

combine 4'-hydroxy-d4-valerophenone (1.0 eq), hydrazine hydrate (4-5 eq), and a high-

boiling solvent like diethylene glycol.[5][7] Add potassium hydroxide (KOH, 4-5 eq) pellets to

the mixture. Heat the reaction to 120-140 °C for 1-2 hours to facilitate the formation of the

hydrazone intermediate.[5] After this period, increase the temperature to 190-210 °C to allow

for the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this

temperature until gas evolution ceases (typically 3-5 hours). Cool the reaction mixture, dilute

with water, and acidify with dilute HCl to protonate the phenoxide. Extract the product with

diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The final product, 4-Pentylphenol-d5, can
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be purified by column chromatography on silica gel or by vacuum distillation. The final

hydroxyl proton (OD) is readily exchangeable with protic solvents or moisture in the air.

Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 4-Pentylphenol-d5.
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Caption: Proposed three-step synthesis of 4-Pentylphenol-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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